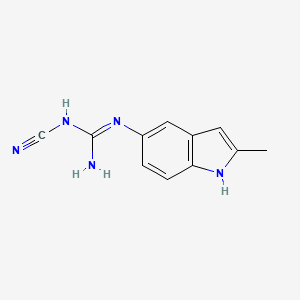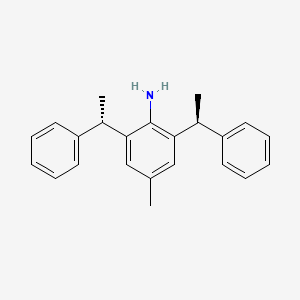
1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tetralone , belongs to the class of bicyclic aromatic ketones. Its chemical structure features a naphthalene ring fused with a cyclohexanone ring, and a phenyl group attached to the cyclohexanone moiety. Tetralone is a pale yellow crystalline compound with a distinct odor.
Métodos De Preparación
Synthetic Routes::
Catalytic Hydrogenation of Naphthalene:
Friedel-Crafts Acylation:
- Tetralone is industrially produced through the catalytic hydrogenation method due to its efficiency and scalability.
Análisis De Reacciones Químicas
Tetralone participates in various chemical reactions:
Oxidation: Tetralone can be oxidized to form the corresponding carboxylic acid (1-naphthoic acid).
Reduction: Reduction of tetralone yields 1,2,3,4-tetrahydro-1-naphthol.
Substitution: Electrophilic aromatic substitution reactions occur at the phenyl group attached to the cyclohexanone ring.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Tetralone finds applications in various fields:
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity, including antitumor and anti-inflammatory properties.
Medicine: Tetralone derivatives have been explored as potential drug candidates.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The exact mechanism of tetralone’s effects depends on its specific derivatives. it often interacts with molecular targets related to cell signaling pathways, such as G protein-coupled receptors (GPCRs) or enzymes involved in inflammation or cancer pathways.
Comparación Con Compuestos Similares
Tetralone shares structural similarities with other bicyclic ketones, such as indanone and chromanone. its unique combination of a naphthalene ring, cyclohexanone, and phenyl group sets it apart.
: Tetralone. PubChem Compound Database. National Center for Biotechnology Information. Link : Katritzky, A. R., & Pozharskii, A. F. (Eds.). (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Academic Press. : March, J. (Ed.). (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Propiedades
Número CAS |
501374-10-3 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
8-phenyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14O/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-4,6-8,10H,5,9,11H2 |
Clave InChI |
ZNPPRZCOXXBMMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C(=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)

![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)
![2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
![5-Bromo-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12954512.png)

![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)


![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)


